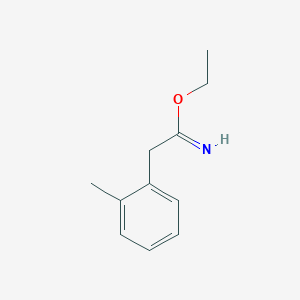

Ethyl 2-(2-methylphenyl)ethanimidate

Description

Ethyl 2-(2-methylphenyl)ethanimidate is an organic compound belonging to the imidate ester class. Imidate esters are characterized by the presence of an iminoether group (C=N-O-) and are widely used in organic synthesis as intermediates for forming amidines, heterocycles, and pharmaceuticals. The structural specificity of this compound arises from its 2-methylphenyl substituent at the ethanimidate backbone, which influences its physicochemical properties and reactivity. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its behavior .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

ethyl 2-(2-methylphenyl)ethanimidate |

InChI |

InChI=1S/C11H15NO/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

BEVCPPCNPJCWON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC1=CC=CC=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-(2-methylphenyl)ethanimidate shares structural similarities with several imidate esters and related derivatives. Key comparisons are outlined below:

Table 1: Comparison of this compound with Structural Analogs

Key Observations:

The hydrochloride salt form of the methoxy analog improves solubility in polar solvents, a feature absent in the methyl variant . The aminothiazole substituent in the hydroxyiminoacetate derivative introduces hydrogen-bonding capacity, critical for antibiotic activity .

Synthetic Pathways: this compound likely employs nucleophilic substitution of ethyl chloroacetate with 2-methylphenylethylamine, akin to methods for aryl-substituted imidates . In contrast, the hydroxyiminoacetate analog requires α-nitrosation and cyclization with thiourea, a pathway specific to heterocyclic systems .

Physicochemical Properties: The methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methoxy analog (logP ~1.8), favoring membrane permeability . The hydroxyiminoacetate derivative’s high melting point (184°C) suggests strong intermolecular hydrogen bonding, absent in simpler imidates .

Pharmacological and Industrial Relevance

- Methoxy-substituted imidates are intermediates in adenosine receptor ligand synthesis (e.g., A2A/A2B agonists/antagonists) , suggesting the methyl variant could be tailored for receptor-binding studies.

- Aminothiazole derivatives are foundational to cephalosporin antibiotics (e.g., cefdinir), underscoring the role of substituents in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.